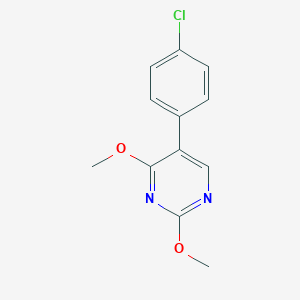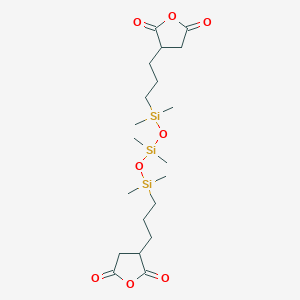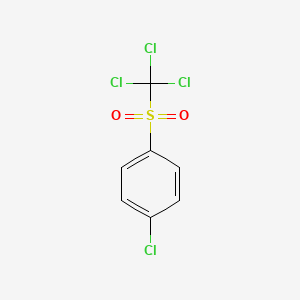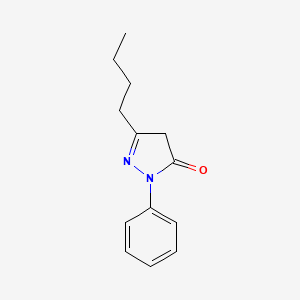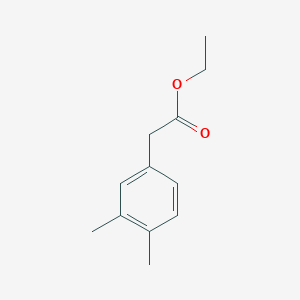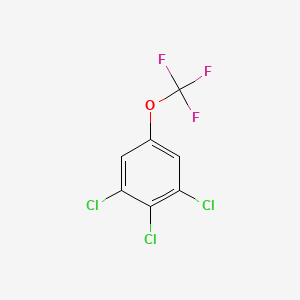
3,4,5-Trichloro-(trifluoromethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5-Trichloro-(trifluoromethoxy)benzene (3,4,5-TCFMB) is a halogenated aromatic compound that has been used in scientific research for over a decade. It is a synthetic derivative of benzene, which is a colorless, sweet-smelling liquid. It is a versatile compound that can be used in a variety of applications, including synthesis, analytical methods, and drug design. 3,4,5-TCFMB is a relatively stable compound and has a low toxicity profile, making it suitable for many laboratory experiments.
Mécanisme D'action
The mechanism of action of 3,4,5-Trichloro-(trifluoromethoxy)benzene is not fully understood. However, it is believed that the compound binds to and blocks the active sites of enzymes, thus preventing them from catalyzing reactions. Additionally, this compound may also interact with proteins and other molecules in the cell, leading to changes in their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it is known that the compound can inhibit the activity of enzymes, leading to changes in the metabolism of cells. Additionally, this compound may also affect the expression of genes and the production of proteins, leading to changes in cell function.
Avantages Et Limitations Des Expériences En Laboratoire
3,4,5-Trichloro-(trifluoromethoxy)benzene has several advantages for laboratory experiments. It is a relatively stable compound and has a low toxicity profile, making it suitable for many laboratory experiments. Additionally, it is a versatile compound that can be used in a variety of applications, including synthesis, analytical methods, and drug design. However, this compound is not suitable for use in vivo experiments, as its toxicity profile is not well-understood.
Orientations Futures
The potential applications of 3,4,5-Trichloro-(trifluoromethoxy)benzene are still being explored. Possible future directions for research include investigating the compound’s effects on cell metabolism and gene expression, as well as its potential use in drug design. Additionally, further studies could be conducted to better understand the compound’s toxicity profile and determine its suitability for in vivo experiments. Finally, research could also be conducted to explore the potential of this compound as a catalyst in organic synthesis.
Méthodes De Synthèse
3,4,5-Trichloro-(trifluoromethoxy)benzene can be synthesized from benzene via a three-step process. First, benzene is halogenated with chlorine, producing 3,4,5-trichlorobenzene. In the second step, 3,4,5-trichlorobenzene is reacted with trifluoromethoxybenzene, forming this compound. The third and final step involves the removal of the chlorine atoms from the molecule, producing the desired compound.
Applications De Recherche Scientifique
3,4,5-Trichloro-(trifluoromethoxy)benzene has been used in a variety of scientific research applications. It has been used in the synthesis of various organic compounds, such as polymers and pharmaceuticals. It has also been applied in analytical methods, such as gas chromatography and liquid chromatography. Additionally, this compound has been used in drug design, as it can be used to mimic the structure of a drug target.
Propriétés
IUPAC Name |
1,2,3-trichloro-5-(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl3F3O/c8-4-1-3(14-7(11,12)13)2-5(9)6(4)10/h1-2H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZHYMKGAIHYQJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)Cl)Cl)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl3F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{5-[(4-Methylpiperidin-1-yl)methyl]-1H-tetrazol-1-yl}acetic acid hydrochloride](/img/structure/B6324077.png)
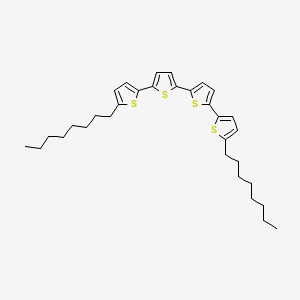
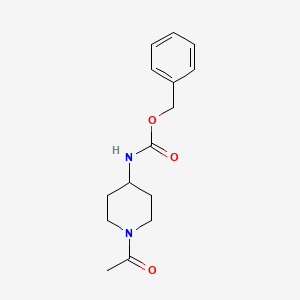
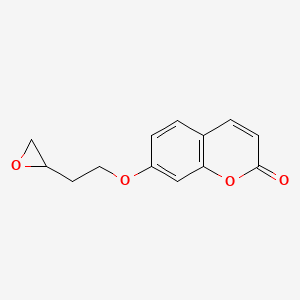
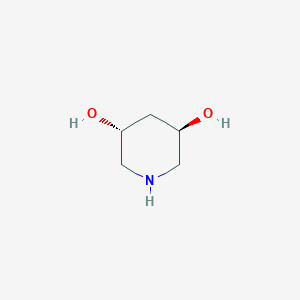
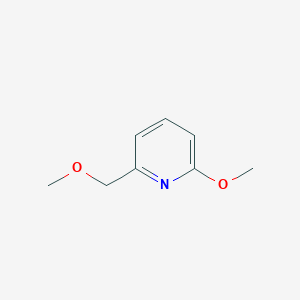
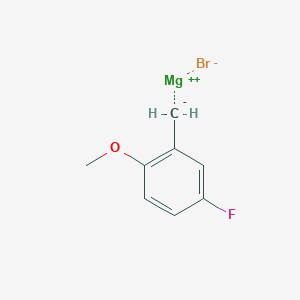
![tert-Butyl 6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B6324135.png)
